Methyl 2-amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate
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Description
The compound “Methyl 2-amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate” is an organic compound containing a trifluorophenyl group, a bicyclic pentane structure, and an acetate group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the trifluorophenyl group might participate in electrophilic aromatic substitution reactions, while the acetate group could undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the trifluorophenyl group could contribute to the compound’s lipophilicity, while the acetate group could influence its acidity .Safety and Hazards
Future Directions
The future directions for research on this compound could involve studying its synthesis, properties, and potential applications in more detail. For example, researchers might explore more efficient synthesis methods, investigate its reactivity with various reagents, or test its efficacy in potential applications like pharmaceuticals or materials science .
Properties
IUPAC Name |
methyl 2-amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO2/c1-20-12(19)11(18)14-4-13(5-14,6-14)7-2-3-8(15)10(17)9(7)16/h2-3,11H,4-6,18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCQRDWYPBNMFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C12CC(C1)(C2)C3=C(C(=C(C=C3)F)F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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